PKCδ Activation Potency: Mezerein Is 24-Fold More Potent than Daphnetoxin on the Isoform Linked to Antileukemic Activity
In a direct head-to-head comparison using an in vivo yeast phenotypic assay expressing mammalian PKC isoforms, mezerein exhibited an IC₅₀ of 141 ± 25 nM for PKCδ activation, while daphnetoxin required a dramatically higher concentration of 3370 ± 492 nM to achieve equivalent inhibition (P < 0.05) [1]. This represents a 23.9-fold potency advantage for mezerein on the novel PKCδ isoform. The authors explicitly link this differential PKCδ activation to the observed antileukemic activity of mezerein and the lack thereof for daphnetoxin [1].
| Evidence Dimension | PKCδ activation potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 141 ± 25 nM (n = 20) for mezerein on yeast expressing mammalian PKCδ |
| Comparator Or Baseline | Daphnetoxin IC₅₀ = 3370 ± 492 nM (n = 20) on the same PKCδ-expressing yeast assay |
| Quantified Difference | 23.9-fold greater potency of mezerein over daphnetoxin on PKCδ |
| Conditions | In vivo yeast phenotypic assay; growth inhibition measured upon induction of individual mammalian PKC isoform expression; mezerein and daphnetoxin tested in parallel (n = 20). |
Why This Matters
For researchers studying the role of PKCδ in leukemia or apoptosis, mezerein provides the requisite potency to activate this isoform at sub-micromolar concentrations, whereas daphnetoxin is essentially inactive on PKCδ under comparable conditions—directly impacting cell-based assay design, dose selection, and the validity of mechanistic conclusions.
- [1] Saraiva L, Fresco P, Pinto E, Portugal H, Gonçalves J. Differential Activation by Daphnetoxin and Mezerein of PKC-Isotypes α, βI, δ and ζ. Planta Med. 2001;67(9):787-790. doi:10.1055/s-2001-18843. View Source
